molecular formula C8H13N3 B1521346 4-[(Dimethylamino)methyl]pyridin-2-amine CAS No. 741670-71-3

4-[(Dimethylamino)methyl]pyridin-2-amine

Cat. No.: B1521346
CAS No.: 741670-71-3
M. Wt: 151.21 g/mol
InChI Key: JXAOKSJVAAOSEM-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]pyridin-2-amine (CAS 354824-18-3) is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . It belongs to the pyridin-2-amine chemical class, a scaffold of significant interest in pharmaceutical and biological research. The compound features both a pyridin-2-amine core and a dimethylaminomethyl side chain, a functional group pattern found in several biologically active molecules. For instance, the pyridin-2-amine structure is a key component in first-generation antihistamines such as Mepyramine (Pyrilamine), which functions as a histamine H1 receptor inverse agonist . This structural similarity suggests its potential value as a building block in the design and synthesis of novel receptor-targeting compounds. Researchers may employ this chemical as a versatile intermediate for constructing more complex molecules, particularly in exploring structure-activity relationships around amine-substituted heterocycles. Its applications are primarily in the fields of medicinal chemistry, drug discovery, and as a standard in analytical research. The product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAOKSJVAAOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268381
Record name 2-Amino-N,N-dimethyl-4-pyridinemethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741670-71-3
Record name 2-Amino-N,N-dimethyl-4-pyridinemethanamine
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Record name 2-Amino-N,N-dimethyl-4-pyridinemethanamine
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Record name 4-[(dimethylamino)methyl]pyridin-2-amine
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Scientific Research Applications

Medicinal Chemistry

Inhibitors of Tyrosine Kinases

DMAMP serves as an important building block in the synthesis of tyrosine kinase inhibitors, which are crucial in treating various cancers. For instance, it has been utilized in the development of imatinib and nilotinib, both of which are effective against chronic myelogenous leukemia (CML) and other malignancies. The compound's structure allows for modifications that enhance its inhibitory activity against Bcr-Abl tyrosine kinase, making it a valuable scaffold in drug design .

Nitric Oxide Synthase (iNOS) Imaging

Recent studies have explored DMAMP derivatives as potential positron emission tomography (PET) tracers for imaging inducible nitric oxide synthase (iNOS). These compounds have shown promising results in biodistribution studies, indicating higher uptake in inflamed tissues compared to controls. This property makes them suitable for monitoring inflammatory diseases .

Imaging Applications

Radioligand Development

DMAMP has been investigated as a precursor for synthesizing radioligands that target amyloid-beta (Aβ) plaques in neurodegenerative diseases such as Alzheimer's. For example, derivatives of DMAMP have been labeled with isotopes like iodine-125 and fluorine-18 to create imaging agents that can visualize Aβ deposits in vivo using single-photon emission computed tomography (SPECT) and PET . The binding affinity of these radioligands to Aβ plaques has been characterized, showing potential for early diagnosis and monitoring of Alzheimer's disease progression.

Synthesis of Bioactive Compounds

Precursor for Drug Synthesis

DMAMP is not only a therapeutic agent but also functions as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical modifications allows chemists to create a diverse range of compounds with potential therapeutic effects. For instance, it can be used to synthesize derivatives that exhibit enhanced selectivity and potency against specific biological targets .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Building block for tyrosine kinase inhibitors (e.g., imatinib, nilotinib)
Imaging Techniques Development of PET/SPECT radioligands targeting Aβ plaques
Synthesis of Bioactive Compounds Intermediate for synthesizing various pharmaceuticals with therapeutic potential
Inflammatory Disease Monitoring Potential PET tracers for imaging iNOS activity in vivo

Case Studies

Case Study 1: Imaging Aβ Plaques

In a study evaluating the efficacy of DMAMP-derived radioligands, researchers found that these compounds exhibited high specificity for Aβ plaques in transgenic mouse models. The use of these tracers facilitated the visualization of plaque accumulation over time, providing insights into disease progression and treatment efficacy .

Case Study 2: iNOS Imaging with DMAMP Derivatives

A series of DMAMP derivatives were synthesized and tested for their ability to act as PET tracers for iNOS. In vivo studies demonstrated significant tracer uptake in LPS-treated mice compared to controls, indicating their potential utility in diagnosing and monitoring inflammatory conditions .

Mechanism of Action

DMAP exerts its effects primarily through its nucleophilic properties. It acts as a catalyst by facilitating the formation of intermediates in acylation reactions, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the activation of carboxylic acids and the stabilization of transition states in acylation reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 4-[(Dimethylamino)methyl]pyridin-2-amine and related pyridine/heterocyclic derivatives:

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects Solubility/Reactivity Insights
This compound 2-NH2, 4-(CH2N(CH3)2) Amino, dimethylaminomethyl Moderate electron-donating at C4 Enhanced solubility in polar solvents due to -NH2 and tertiary amine
4-(Dimethylamino)pyridine (DMAP) 4-N(CH3)2 Dimethylamino (directly on ring) Strong electron-donating High solubility in organic solvents; widely used as acylation catalyst
4-Methyl-3-nitropyridin-2-amine 2-NH2, 3-NO2, 4-CH3 Nitro, methyl Electron-withdrawing (NO2 dominates) Lower basicity; nitro group reduces nucleophilicity
N-[2-(dimethylamino)ethyl]pyridin-2-amine 2-NH-(CH2)2N(CH3)2 Ethyl-linked dimethylamino Electron-donating via flexible chain Potential ligand for metal coordination
6-[2-[5-[2-(dimethylamino)ethyl]pyridin-3-yl]ethyl]-4-methyl-pyridin-2-amine 2-NH2, 4-CH3, complex ethyl linkages Multi-substituted dimethylamino Electron-rich due to multiple amines Likely low solubility; steric hindrance impacts reactivity

Functional and Application Differences

  • Catalytic Activity: DMAP’s direct dimethylamino group at C4 makes it a superior catalyst for acylations compared to this compound, where the methylene spacer reduces electron donation to the pyridine ring .
  • Pharmaceutical Potential: The 2-amino group in this compound may enhance binding to biological targets (e.g., kinase inhibitors) compared to DMAP, which lacks this moiety .
  • Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate () outperforms 2-(dimethylamino)ethyl methacrylate in resin cements due to higher reactivity, suggesting that substituent position significantly impacts polymerization efficiency. The target compound’s amino group could similarly influence reactivity in polymer matrices .

Biological Activity

4-[(Dimethylamino)methyl]pyridin-2-amine, also known as DMAP (4-Dimethylaminopyridine), is a versatile compound widely used in organic synthesis and pharmaceuticals. Its biological activities have garnered attention due to its potential applications in various therapeutic areas, including neuroprotection, antimicrobial effects, and as a ligand in imaging studies.

DMAP is characterized by its pyridine ring, which contributes to its basicity and reactivity. The dimethylamino group enhances its nucleophilicity, making it an effective catalyst in acylation reactions. The molecular formula is C8H11N3, and it has a molecular weight of 151.19 g/mol.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of DMAP. For instance, research demonstrated that DMAP could reduce oxidative stress in neuronal cells exposed to hydrogen peroxide. In PC12 cell lines, DMAP exhibited a significant protective effect against H₂O₂-induced damage, with a neuroprotection rate comparable to established neuroprotective agents like ferulic acid .

Antimicrobial Activity

DMAP has shown promising antimicrobial properties against various pathogens. A review of pyridine compounds noted that derivatives containing the dimethylamino group often exhibit enhanced antibacterial and antifungal activities. Specifically, DMAP derivatives were tested against Gram-positive and Gram-negative bacteria, displaying notable inhibition zones in agar diffusion tests .

Imaging Applications

DMAP derivatives have been utilized as imaging agents for β-amyloid plaques in Alzheimer's disease. Studies involving radiolabeled DMAP analogs indicated high specificity and favorable pharmacokinetics for brain imaging applications using SPECT (Single Photon Emission Computed Tomography) techniques . The binding affinity of these compounds to amyloid plaques makes them valuable tools for diagnosing Alzheimer's disease.

The biological activities of DMAP can be attributed to several mechanisms:

  • Antioxidant Activity : DMAP's ability to scavenge free radicals contributes to its neuroprotective effects.
  • Inhibition of Enzymatic Activity : DMAP acts as an inhibitor for various enzymes, including cholinesterases, which are crucial in neurotransmitter regulation.
  • Metal Chelation : Some studies suggest that DMAP can chelate metal ions, reducing their availability for catalyzing oxidative stress reactions .

Case Studies

StudyObjectiveFindings
Neuroprotection Study Evaluate the protective effects of DMAP on PC12 cellsDMAP reduced H₂O₂-induced cell death by 53% compared to control .
Antimicrobial Efficacy Test antibacterial activity against E. coli and S. aureusDMAP showed significant inhibition with zones of 15 mm and 18 mm respectively .
Imaging Study Assess the use of DMAP derivatives in SPECT imagingHigh brain uptake and specificity for β-amyloid plaques were recorded .

Preparation Methods

Reductive Amination of Pyridin-2-yl-methylamine Derivatives

One prominent method involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. This approach is characterized by the reaction of a cyanohydrin intermediate with pyridin-2-yl-methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in an alcoholic solvent like methanol.

Key Features:

  • The reaction medium is often rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclooctane (DABCO) to facilitate the reductive amination.
  • The process is typically conducted at room temperature, which helps in maintaining mild conditions and minimizing side reactions.
  • Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress secondary reactions by complexing cyanide ions, improving selectivity.
  • The primary amine starting material may be used as a hydrochloride salt to enhance solubility and reactivity.

Reaction Scheme Overview:

Step Reagents/Conditions Outcome
Cyanohydrin + Pyridin-2-yl-methylamine NaBH3CN, DABCO, MeOH, room temp Formation of 4-[(dimethylamino)methyl]pyridin-2-amine
Addition of FeSO4 Suppression of side reactions Improved yield and purity

This method offers a direct and efficient pathway to the target compound with good control over reaction parameters and product quality.

Amination of 5-Alkoxymethylpyrimidines via Catalytic Ammonolysis

An alternative industrially relevant approach involves the catalytic amination of 5-alkoxymethylpyrimidines, which can be adapted for pyridine analogues. The process converts 5-alkoxymethyl derivatives directly into the corresponding aminomethyl compounds by reaction with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al2O3).

Process Details:

  • Starting materials: 2-methyl-4-amino-5-alkoxymethylpyrimidines or analogous pyridine derivatives.
  • Reaction medium: Inert organic solvents (e.g., toluene, cyclohexane) or ammonia itself.
  • Catalysts: Lewis acid oxides, preferably Al2O3.
  • Reaction conditions: Temperature range 180–350 °C, pressure autogenous with stirring for several hours.
  • Ammonia equivalents: 10–300 equivalents per mole of substrate.

Example Experimental Data:

Parameter Value
Substrate (MMP) 1.25 g (8.2 mmol)
Catalyst (Al2O3) 5 g
Solvent (Toluene) 50 mL
Ammonia 30 g (1.76 mol, 215 equiv.)
Temperature 230 °C
Reaction time 4 hours
Outcome High selectivity to aminomethyl product

This method avoids cumbersome reduction steps and hazardous intermediates, offering a direct route to the aminomethylated pyridine derivatives with high selectivity and industrial scalability.

Quaternization and Amination Route via Pyridinium Salts

Another established synthetic route to 4-dimethylaminopyridine derivatives involves the initial quaternization of pyridine to form pyridinium salts, followed by amination with N,N-dimethylformamide (DMF).

Process Summary:

  • Quaternization: Pyridine is reacted with thionyl chloride in the presence of an organic solvent such as ethyl acetate at controlled temperatures (25–35 °C) to form N-[4-pyridyl]pyridinium chloride hydrochloride.
  • Amination: The pyridinium salt is then aminated by refluxing with DMF at 140–155 °C for 2–3 hours.
  • Workup: After reaction completion, pyridine is distilled off, and the mixture is hydrolyzed with a base (e.g., 10% caustic lye solution) to neutralize and precipitate inorganic salts.
  • Extraction: The organic product is extracted with aromatic solvents such as benzene.
  • Purification: The crude product is distilled under vacuum with fractionating columns to obtain high-purity 4-dimethylaminopyridine.

Advantages:

  • High yield and product quality.
  • Efficient recovery and recycling of solvents such as ethyl acetate and benzene.
  • Avoidance of hazardous byproducts.
  • Industrially suitable and cost-effective process.

Process Parameters Table:

Step Conditions/Materials Notes
Quaternization Pyridine + Thionyl chloride, ethyl acetate, 25–35 °C Formation of pyridinium salt
Reflux Amination Pyridinium salt + DMF, 140–155 °C, 2–3 h Formation of 4-dimethylaminopyridine
Hydrolysis 10% NaOH solution, pH 11–12, 20–40 °C Neutralization and salt removal
Extraction Benzene, multiple steps Product isolation
Distillation Vacuum distillation with fractionating column Purification to high purity

This method is well-documented for producing 4-dimethylaminopyridine and can be adapted for related aminomethyl pyridine derivatives.

Additional Synthetic Considerations and Research Findings

  • Fluorination and substitution reactions on 2- and 4-substituted pyridines have been explored for PET tracer development, indicating the versatility of functionalization on the pyridine ring but are less directly relevant to the preparation of this compound.
  • Recent medicinal chemistry research has focused on substituted pyridin-2-yl derivatives for drug discovery, highlighting the importance of efficient synthetic routes to such intermediates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive amination of cyanohydrins Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT Mild conditions, good selectivity Requires handling of cyanohydrins
Catalytic ammonolysis of 5-alkoxymethyl derivatives 5-alkoxymethylpyrimidines, NH3, Al2O3 catalyst, 180–350 °C Direct route, industrial scale High temperature, catalyst needed
Quaternization and amination Pyridine, thionyl chloride, DMF, ethyl acetate, reflux High yield, solvent recycling Multi-step, use of hazardous solvents

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Dimethylamino)methyl]pyridin-2-amine
Reactant of Route 2
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